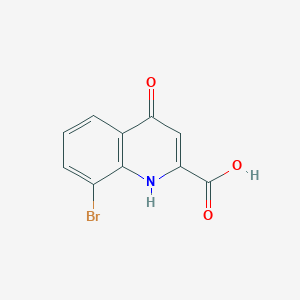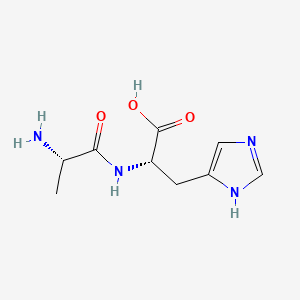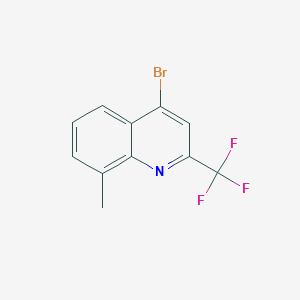
4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the condensation of Et 4,4,4-trifluoroacetoacetate with anilines, followed by cyclization to give 4-trifluoromethyl-2-quinolinones, although this method yields poor results. Subsequent treatment with phosphoryl tribromide can afford 2-bromo-4-(trifluoromethyl)quinolines, which can be further modified to produce different quinoline derivatives . Another synthesis route reported is the intramolecular Friedel–Crafts reaction of 2-(1-(arylamino)-2,2,2-trifluoroethylidene)malononitrile derivatives, which provides a variety of 4-amino-2-(trifluoromethyl)quinolines in good to excellent yields .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield a wide range of compounds with different properties. The introduction of a trifluoromethyl group at the 4-position and a bromo substituent at the 2-position is a common structural motif in these derivatives .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including halogen/metal exchange followed by carboxylation, and consecutive treatment with lithium diisopropylamide and dry ice to yield carboxylic acids. Debromination reactions can also be performed to obtain different quinoline derivatives . The Sonogashira cross-coupling reaction is another method used to synthesize 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines, which can exhibit liquid crystal properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents such as trifluoromethyl and bromo groups can affect the compound's reactivity, boiling point, melting point, and solubility. Some quinoline derivatives have been evaluated for their liquid crystal properties, which are dependent on the molecular length and the torsional angles between the quinoline and aryl moieties . Additionally, quinoline derivatives can exhibit diverse electrochemical, photocatalytic, and magnetic properties, which can be tailored by modifying the ligands and metal ions in their structures .
科学的研究の応用
Chemical Synthesis and Structural Elaboration
4-Bromo-8-methyl-2-(trifluoromethyl)quinoline and its derivatives are primarily involved in chemical synthesis and structural elaboration processes. They serve as substrates or intermediates in the formation of various complex organic compounds. For instance:
Intermediate in Quinoline Derivative Synthesis : The compound has been utilized in synthesizing 4-(trifluoromethyl)quinolines through condensation and cyclization reactions, indicating its role in the structural formation of quinoline derivatives (Lefebvre, Marull, & Schlosser, 2003).
Reactivity and Steric Effects : Research indicates that the trifluoromethyl group in such compounds can serve as both an emitter and transmitter of steric pressure, affecting the reactivity of the compound under certain conditions (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
Functionalization and Halogen/Metal Exchange : The compound is involved in reactions where it undergoes functionalization and halogen/metal exchange, leading to the creation of novel molecules with potential applications in various fields (Marull & Schlosser, 2003).
Formation of Pyrazolo[3,4-d]pyrimidine Derivatives : It has been utilized in reactions to form pyrazolo[3,4-d]pyrimidine derivatives, indicating its use in synthesizing compounds with potential antimicrobial properties (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Synthesis of Novel Magnetic Nanostructures : The compound has been used in the synthesis of novel magnetic nanostructures for sensitive detection of metal ions in aqueous solutions, showcasing its application in the development of nanosensors (Pourfallah & Lou, 2018).
特性
IUPAC Name |
4-bromo-8-methyl-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXMBKLFZUGDQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435046 |
Source


|
| Record name | 4-bromo-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
260973-04-4 |
Source


|
| Record name | 4-bromo-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

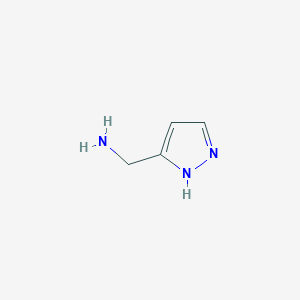
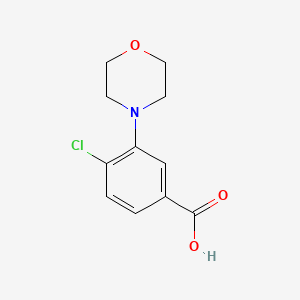
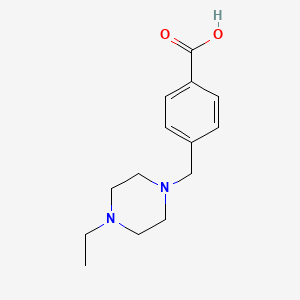
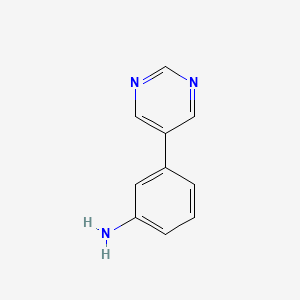
![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)
![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)

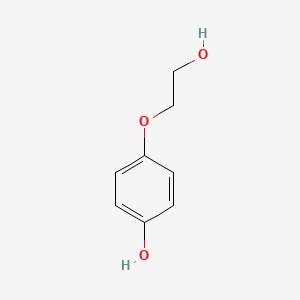
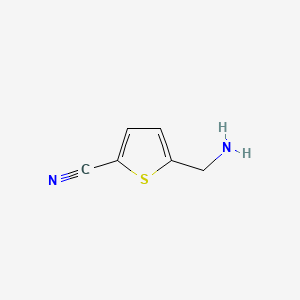
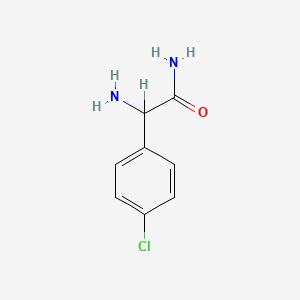
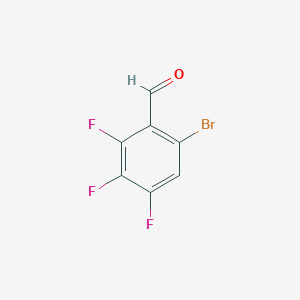
![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)
